3-(2-Oxopropyl)benzoic acid
Overview
Description
3-(2-Oxopropyl)benzoic acid: is an organic compound with the molecular formula C10H10O3 . It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-oxopropyl group at the third position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Diazotization and Heck Reaction: This method involves the diazotization of methyl anthranilate followed by a Heck reaction. The process includes the use of sulfuric acid, allyl alcohol, and palladium chloride as catalysts.
Industrial Production Methods: Industrial production methods for 3-(2-Oxopropyl)benzoic acid are not widely documented. the one-pot diazotization and Heck reaction method can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Oxopropyl)benzoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzoic acids.
Scientific Research Applications
Chemistry: 3-(2-Oxopropyl)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through reactions like Suzuki–Miyaura coupling .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, derivatives of benzoic acid are known for their antimicrobial properties and potential use in drug development .
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-(2-Oxopropyl)benzoic acid involves its reactivity as a carboxylic acid derivative. It can interact with various molecular targets through hydrogen bonding, nucleophilic attack, and electrophilic substitution. The pathways involved include the formation of intermediates that can further react to form more complex structures .
Comparison with Similar Compounds
Benzoic Acid: A simpler structure without the 2-oxopropyl group.
2-(2-Oxopropyl)benzoic Acid: A positional isomer with the oxopropyl group at the second position.
4-(2-Oxopropyl)benzoic Acid: Another positional isomer with the oxopropyl group at the fourth position.
Uniqueness: 3-(2-Oxopropyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
3-(2-oxopropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKRMMAKVJOWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482603 | |
Record name | 3-(2-Oxopropyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205927-63-5 | |
Record name | 3-(2-Oxopropyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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